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Compound of Interest

Compound Name: Strychnine phosphate

Cat. No.: B3031560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the neurotoxic profiles of two

structurally related indole alkaloids, strychnine and brucine. Both compounds, extracted from

the seeds of Strychnos nux-vomica, are potent neurotoxins that act on the central nervous

system. This document synthesizes experimental data to delineate their mechanisms of action,

lethal potencies, and clinical manifestations, providing a critical resource for researchers in

toxicology, pharmacology, and drug development.

Executive Summary
Strychnine and brucine are competitive antagonists of the inhibitory glycine receptor, leading to

excessive neuronal excitation and characteristic convulsive seizures. While they share a

primary mechanism of action, strychnine is considerably more toxic than brucine. This

difference in potency is reflected in their receptor binding affinities and lethal dose (LD50)

values across various animal models. Understanding these distinctions is crucial for assessing

their toxicological risk and for their use as pharmacological tools.

Data Presentation: Quantitative Comparison of
Strychnine and Brucine
The following tables summarize the key quantitative differences in the neurotoxic profiles of

strychnine and brucine based on available experimental data.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b3031560?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3031560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Comparative Receptor Binding Affinity

Compound
Receptor
Subtype

Kᵢ (nM) Test System Reference

Strychnine Glycine (α1) 5.3

Human

embryonic

kidney (HEK)

cells

(Jensen et al.,

2006)

Brucine Glycine (α1) 1400

Human

embryonic

kidney (HEK)

cells

(Jensen et al.,

2006)

Table 2: Comparative Lethal Dose (LD50) Values
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Compound Animal Model
Route of
Administration

LD50 (mg/kg) Reference

Strychnine Mouse Oral 1.4 - 2.0 (NIOSH, 1997)

Intraperitoneal 0.5 - 1.0 (NIOSH, 1997)

Subcutaneous 0.4 - 0.8 (NIOSH, 1997)

Rat Oral 2.2 - 16 (NIOSH, 1997)

Intraperitoneal 1.8 (NIOSH, 1997)

Dog Oral 0.57 (NIOSH, 1997)

Brucine Mouse Oral 150
(Merck Index,

1996)

Intraperitoneal 60
(Merck Index,

1996)

Subcutaneous 150
(Merck Index,

1996)

Rat Oral 124
(Jenner et al.,

1986)

Mechanism of Action: Antagonism of Inhibitory
Neurotransmission
The primary neurotoxic effect of both strychnine and brucine is their competitive antagonism of

ionotropic glycine receptors, predominantly in the spinal cord and brainstem.[1][2] Glycine is a

major inhibitory neurotransmitter that, upon binding to its receptor, opens a chloride ion

channel, leading to hyperpolarization or shunting of the postsynaptic membrane potential. This

inhibitory postsynaptic potential (IPSP) makes it more difficult for the neuron to fire an action

potential in response to excitatory stimuli.

Strychnine and brucine bind to the same or an overlapping site on the glycine receptor as

glycine itself, but their binding does not activate the channel.[3] Instead, they prevent glycine

from binding, thereby blocking the inhibitory signal. This disinhibition of motor neurons leads to
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a state of hyperexcitability, where even minor sensory stimuli can trigger exaggerated reflex

arcs, resulting in the characteristic tonic-clonic convulsions.[1][2]

While both compounds target the glycine receptor, strychnine exhibits a significantly higher

binding affinity, as indicated by its lower Kᵢ value (Table 1). This stronger interaction at the

molecular level is a key determinant of its greater in vivo toxicity.

Recent studies suggest a more complex neurotoxic mechanism involving the N-methyl-D-

aspartate (NMDA) receptor. Glycine is also a co-agonist at the NMDA receptor, and under

conditions of glycine receptor blockade by strychnine, the potentiating effects of glycine at

NMDA receptors may become more pronounced, contributing to the observed hyperexcitability.

[4]
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Mechanism of Strychnine/Brucine Neurotoxicity at an Inhibitory Synapse.

Experimental Protocols
Radioligand Binding Assay for Glycine Receptor Affinity
This protocol outlines a method for determining the binding affinity (Kᵢ) of strychnine and

brucine for the glycine receptor using a competitive radioligand binding assay.

1. Membrane Preparation:
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Homogenize rat spinal cord tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large

debris.

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude

synaptic membranes.

Wash the pellet by resuspension in fresh buffer and recentrifugation.

Resuspend the final pellet in buffer and determine the protein concentration using a suitable

method (e.g., Bradford assay).

2. Binding Assay:

In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a

fixed concentration of a radiolabeled ligand that binds to the glycine receptor (e.g.,

[³H]strychnine), and varying concentrations of the unlabeled competitor (strychnine or

brucine).

Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach

equilibrium (e.g., 60 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-

cold buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

Plot the percentage of specific binding of the radioligand against the logarithm of the

competitor concentration.

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the

specific binding of the radioligand) from the resulting sigmoidal curve.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.
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Acute Oral Toxicity (LD50) Determination in Rodents
(Adapted from OECD Guideline 425)
This protocol describes the Up-and-Down Procedure for determining the acute oral LD50 of a

substance.[5][6]

1. Animal Selection and Housing:

Use healthy, young adult rodents of a single sex (typically females, as they are often more

sensitive) from a standard laboratory strain.

Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

House the animals individually or in small groups in a controlled environment with a 12-hour

light/dark cycle and free access to food and water.

2. Dosing Procedure:

Fast the animals overnight before dosing.

Administer the test substance (strychnine or brucine) dissolved or suspended in a suitable

vehicle (e.g., water, corn oil) by oral gavage.

The initial dose is selected based on a preliminary estimate of the LD50.

Dose a single animal. If the animal survives, the next animal is given a higher dose. If the

animal dies, the next animal is given a lower dose. The dose progression factor is typically

1.75.

Continue this sequential dosing until at least four reversals in outcome (survival to death or

death to survival) have occurred.

3. Observation:

Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least

14 days after dosing.
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Record all signs of toxicity, including changes in behavior, appearance, and physiological

functions. For strychnine and brucine, pay close attention to the onset of muscle twitching,

convulsions, and respiratory distress.

Weigh the animals at the beginning of the study and at least weekly thereafter.

4. Data Analysis:

Calculate the LD50 and its confidence interval using the maximum likelihood method.

Experimental Workflow for Acute Oral Toxicity Study
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Acute Oral Toxicity Workflow (OECD 425)
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Workflow for an Acute Oral Toxicity Study using the Up-and-Down Procedure.

Clinical Manifestations of Neurotoxicity
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The clinical signs of strychnine and brucine poisoning are a direct consequence of their

disinhibitory effect on the central nervous system.[1][7]

Common Clinical Signs:

Initial Stages: Restlessness, anxiety, muscle twitching, and stiffness, particularly in the neck

and jaw.

Progression: Increased startle response to external stimuli (sound, touch, light), leading to

violent, generalized tonic-clonic seizures.

Seizure Characteristics: Opisthotonus (arching of the back), risus sardonicus (a

characteristic facial grimace), and rigid limbs. Consciousness is typically maintained during

the seizures.

Cause of Death: Respiratory failure due to paralysis of the respiratory muscles during

convulsions, and exhaustion.

While the clinical signs are similar for both compounds, the onset is typically more rapid and

the severity more pronounced with strychnine due to its higher potency.

Conclusion
Strychnine and brucine are potent neurotoxins that share a common mechanism of action as

competitive antagonists of the inhibitory glycine receptor. However, strychnine is significantly

more toxic than brucine, a fact supported by its higher binding affinity for the glycine receptor

and its lower LD50 values across multiple animal species and routes of administration. The

detailed experimental protocols provided in this guide offer a framework for the quantitative

assessment of these and other neurotoxic compounds. A thorough understanding of their

distinct neurotoxic profiles is essential for toxicological risk assessment, the development of

potential antidotes, and their continued use as valuable tools in neuroscience research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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